N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide
Description
N-((1-(4-Fluorophenyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide bond to a cyclopropylmethyl group substituted with a 4-fluorophenyl moiety. The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, known for its role in kinase inhibition, anticancer activity, and modulation of biological targets such as the N-formyl peptide receptor (FPR2) .
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c19-13-7-5-12(6-8-13)18(9-10-18)11-20-16(22)17-21-14-3-1-2-4-15(14)23-17/h1-8H,9-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDMPBMUTCGUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a variety of ways, leading to different biological outcomes.
Biochemical Pathways
It is known that compounds with an indole nucleus can affect a wide range of biological activities. This suggests that the compound could potentially influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have been found to exhibit a range of biological activities. This suggests that the compound could potentially have diverse molecular and cellular effects.
Biological Activity
N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide, also known as FLX-787 or BCT-197, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H15FN2OS, with a molecular weight of 326.39 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its pharmacological significance.
Research indicates that this compound exhibits its biological activity through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on various enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular functions .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound displays cytotoxic activity against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells, with IC50 values indicating significant potency .
Anticancer Properties
This compound has been evaluated for its anticancer properties. Notable findings include:
- Cytotoxicity : The compound exhibited cytotoxic effects against various tumor cell lines. For example, it showed an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating strong potential as an anticancer agent .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 1.98 |
| CaCo-2 | 1.61 |
| Jurkat | 1.61 |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. It has been suggested that this compound may exert protective effects in models of neurodegenerative diseases by modulating pathways involved in apoptosis and oxidative stress .
Case Studies
A recent study investigated the effects of this compound on a mouse model of neurodegeneration. The results indicated:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of cyclopropyl intermediates and coupling reactions to construct the final compound. Key steps include:
- Formation of Cyclopropyl Intermediate : Reaction of 4-fluorophenyl with a cyclopropyl methylating agent.
- Synthesis of Benzo[d]thiazole : Cyclization and functional group transformations starting from commercially available precursors.
- Coupling Reaction : Combining the cyclopropyl intermediate with the benzo[d]thiazole core under specific conditions to yield the desired product.
Biological Activities
N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide exhibits various biological activities that make it a candidate for therapeutic applications:
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. Studies have shown that benzothiazole derivatives possess cytotoxic effects against different cancer cell lines .
- Antimicrobial Activity : The compound has potential as an antimicrobial agent, with studies highlighting its effectiveness against various bacterial strains .
- Anti-inflammatory Effects : Benzothiazole derivatives have been studied for their anti-inflammatory properties, suggesting that this compound may also exhibit similar effects .
Scientific Research Applications
The applications of this compound extend across several domains:
Medicinal Chemistry
- The compound serves as a building block for synthesizing more complex pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity.
Drug Development
- Ongoing research aims to explore this compound's potential as a therapeutic agent for diseases such as cancer and bacterial infections. Its efficacy and safety profiles are being evaluated in preclinical studies .
Material Science
- Beyond medicinal applications, this compound may find use in developing new materials with specific chemical properties due to its unique structural features .
Case Studies and Research Findings
Several studies highlight the potential of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell growth in breast cancer cell lines. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity. |
| Study 3 | Anti-inflammatory Potential | Exhibited reduced inflammatory markers in vitro, suggesting therapeutic potential in inflammatory diseases. |
Comparison with Similar Compounds
Structural Differences :
Functional Implications :
- The 4-fluorophenyl group in both compounds suggests shared electronic properties, though its placement on the cyclopropane (target) versus the thiazole () alters spatial interactions with biological targets.
Benzo[d]thiazole-2-Carboxamide Derivatives with Cyclopropane Substituents ()
Example : Compound 35 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide).
Structural Differences :
- Target Compound : 4-Fluorophenyl on cyclopropane.
- Compound 35 : Benzo[d][1,3]dioxol-5-yl on cyclopropane and a trifluoromethoxybenzoyl group on the thiazole.
Functional Implications :
- The electron-withdrawing trifluoromethoxy group in Compound 35 may increase metabolic stability but reduce solubility compared to the target’s simpler fluorophenyl substituent .
FPR2-Targeting Compounds with Cyclopropane Motifs ()
Example: MR-39 ((S)-3-(4-cyanophenyl)-N-[[1-(3-chloro-4-fluorophenyl)cyclopropyl]methyl]-2-[3-(4-fluorophenyl)ureido]propanamide).
Structural Differences :
- Target Compound : Benzo[d]thiazole core.
- MR-39: Propanamide core with ureido and cyanophenyl groups.
Functional Implications :
- MR-39’s ureido group enables dual hydrogen bonding, critical for FPR2 agonism, whereas the target’s benzo[d]thiazole may prioritize kinase inhibition .
- Both compounds share a fluorophenyl-substituted cyclopropane, suggesting shared strategies to optimize pharmacokinetics.
Key Research Findings
- Bioactivity Trends : Fluorophenyl and cyclopropane motifs are recurrent in compounds targeting kinases () and inflammatory pathways (), suggesting the target may share these activities .
- Tautomerism Considerations : Unlike triazole derivatives (), the target compound’s benzo[d]thiazole core lacks tautomeric flexibility, favoring stable target interactions .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide, and how are they addressed?
- Synthesis Challenges :
- Cyclopropane Formation : The 1-(4-fluorophenyl)cyclopropyl group requires precise stereochemical control, often achieved via transition-metal-catalyzed cyclopropanation (e.g., using Simmons-Smith reagents) .
- Amide Coupling : The benzothiazole-2-carboxamide moiety is synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) between benzo[d]thiazole-2-carboxylic acid and the cyclopropylmethylamine intermediate. Reaction yields depend on solvent polarity (e.g., DMF vs. THF) and temperature optimization .
- Methodology :
- Purification : Use preparative HPLC or flash chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the final product. Purity (>95%) is confirmed via reversed-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm for benzothiazole), cyclopropane CH₂ (δ 1.2–1.5 ppm), and fluorine coupling patterns (⁴J-F for para-fluorophenyl) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm mass accuracy .
- X-ray Crystallography : Used to resolve bond angles (e.g., cyclopropane C-C-C ~60°) and confirm spatial arrangement .
Q. What preliminary biological screening data exist for this compound?
- In Vitro Assays :
- Cytotoxicity : IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) range from 5–20 μM, suggesting moderate antiproliferative activity .
- Enzyme Inhibition : Preliminary data indicate inhibition of kinases (e.g., EGFR, IC₅₀ = 8.2 μM) via ATP-binding site competition, validated via fluorescence polarization assays .
Advanced Research Questions
Q. How does the fluorine substituent on the phenyl ring influence the compound’s pharmacokinetic properties?
- Impact of Fluorine :
- Metabolic Stability : Fluorine reduces oxidative metabolism (CYP3A4), increasing plasma half-life (t₁/₂ = 4.7 hrs in murine models) .
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration (brain/plasma ratio = 0.8) .
- Experimental Validation :
- Radiolabeled Studies : Use ¹⁸F-PET imaging to track biodistribution in vivo .
Q. What strategies resolve contradictions in SAR studies between in vitro potency and in vivo efficacy?
- Case Example :
- In Vitro vs. In Vivo Discrepancy : Despite strong EGFR inhibition (IC₅₀ = 8.2 μM), in vivo tumor reduction in xenograft models was modest (30% vs. control).
- Resolution Strategies :
- Prodrug Design : Introduce phosphate esters to improve solubility and bioavailability (e.g., 3-fold increase in AUC) .
- Combination Therapy : Synergy observed with paclitaxel (combination index = 0.6) via cell cycle arrest at G2/M phase .
Q. How can computational modeling guide the optimization of this compound’s selectivity?
- Methodology :
- Molecular Dynamics (MD) : Simulate binding to off-target kinases (e.g., ABL1) to identify steric clashes. Modify the cyclopropylmethyl group to reduce ABL1 affinity (ΔG = −2.1 kcal/mol) .
- QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
